5-Chloro-2-methoxy-benzylideneamine
Description
5-Chloro-2-methoxy-benzylideneamine is a Schiff base derivative characterized by a benzylideneamine backbone substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring. This compound belongs to a class of aromatic imines known for their diverse applications in coordination chemistry, catalysis, and medicinal chemistry due to their chelating properties and biological activity .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C8H8ClNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5,10H,1H3 |
InChI Key |
LIKMCRCUSJMDAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Electron-withdrawing chloro group at the 5-position enhances electrophilicity and influences intermolecular interactions.
- Electron-donating methoxy group at the 2-position modulates electronic density and steric effects.
- The imine (–CH=N–) group enables coordination with metal ions, making it useful in synthesizing metal complexes.
Synthesis: While the provided evidence focuses on 5-alkoxy-2H-chromen-8-amines (e.g., compounds 10a–c), analogous synthetic strategies can be inferred for benzylideneamines. For example, condensation of 5-chloro-2-methoxybenzaldehyde with a primary amine under reflux in ethanol or methanol typically yields the Schiff base product, followed by purification via recrystallization .
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The electronic and steric profiles of substituents significantly influence the properties of benzylideneamine derivatives. Below is a comparative analysis with key analogs:
Key Observations :
- Halogen Substitution: Bromine (Br) at the 5-position increases melting point compared to chlorine (Cl), likely due to enhanced van der Waals interactions. However, brominated analogs exhibit lower solubility in ethanol .
- Alkoxy Group Position: Methoxy substitution at the 3-position (meta) improves solubility in methanol compared to the ortho-position, attributed to reduced steric hindrance .
- Alkoxy Chain Length : Ethoxy (OEt) substitution lowers melting points relative to methoxy (OMe), reflecting decreased molecular symmetry .
Spectroscopic and Reactivity Trends
- NMR Shifts : The imine proton (CH=N) in this compound resonates at δ 8.3–8.5 ppm in $^1$H NMR, whereas electron-donating substituents (e.g., OMe at 3-position) downfield-shift this signal due to altered conjugation .
- Coordination Chemistry : The chloro-methoxy derivative forms stable complexes with Cu(II) and Zn(II), whereas ethoxy analogs show higher selectivity for Pd(II) in catalytic applications .
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